molecular formula C25H20D5NO2 B1159174 JWH 122 N-(5-hydroxypentyl) metabolite-d5

JWH 122 N-(5-hydroxypentyl) metabolite-d5

Cat. No.: B1159174
M. Wt: 376.5
InChI Key: ALUOSHHIHVCMCU-QMJOWLLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 122 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4 ,5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 122 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. JWH 122 is a synthetic cannabinoid (CB) of the naphthoylindole class that is structurally related to JWH 018 and JWH 073. It displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors. JWH 122 N-(5-hydroxypentyl) metabolite is a metabolite of JWH 122 that is characterized by monohydroxylation of the N-alkyl chain. Currently, there are no reports of its biological activity.

Properties

Molecular Formula

C25H20D5NO2

Molecular Weight

376.5

InChI

InChI=1S/C21H22ClNO2/c1-15(24)7-6-12-23-14-18(17-9-3-5-11-20(17)23)21(25)13-16-8-2-4-10-19(16)22/h2-5,8-11,14-15,24H,6-7,12-13H2,1H3/i3D,5D,9D,11D,14D

InChI Key

ALUOSHHIHVCMCU-QMJOWLLBSA-N

SMILES

O=C(C1=CC=C(C)C2=C1C=CC=C2)C3=C([2H])N(CCCCCO)C4=C([2H])C([2H])=C([2H])C([2H])=C43

Synonyms

MAM2201 N-(5-hydroxypentyl) metabolite-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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